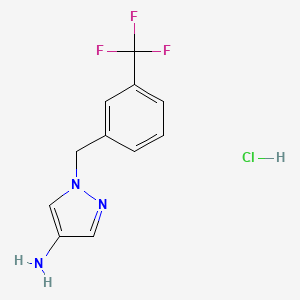

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride

Descripción

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride is a substituted pyrazole derivative featuring a 3-(trifluoromethyl)benzyl group at the pyrazole ring’s 1-position and an amine group at the 4-position. The trifluoromethyl (-CF₃) substituent is a key structural motif known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry .

Propiedades

IUPAC Name |

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3.ClH/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17;/h1-5,7H,6,15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUZWPINGMQBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination of 4-Nitropyrazole Derivatives

Reductive amination offers a direct route to generate the 4-amine functionality. In one protocol, 4-nitropyrazole undergoes hydrogenation in the presence of a palladium-on-carbon (Pd/C) catalyst under acidic conditions (aqueous HCl, 30–40°C, 90 psig H₂), achieving >95% conversion to 3-chloro-1H-pyrazol-4-amine hydrochloride. Adapting this method, trifluoromethylbenzyl groups can be introduced via nucleophilic substitution or Ullmann coupling post-reduction. Key variables include:

Diazotization and Coupling Approaches

Alternative routes inspired by CN111303035A employ diazotization of 4-halo-1-methylpyrazol-3-amine, followed by coupling with trifluoromethylbenzyl trifluoroborate salts. While originally developed for difluoromethyl analogues, this method can be modified by substituting potassium trifluoromethyl trifluoroborate. Critical parameters include:

-

Diazonium Salt Stability : Maintain reaction temperatures below 5°C to prevent premature decomposition.

-

Catalyst Selection : Cuprous oxide (0.05 eq) enhances coupling efficiency with trifluoromethyl groups.

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is precipitated by treating the free base with concentrated HCl in anhydrous ethanol. Recrystallization from ethanol/water (1:1) enhances purity to >99%, as confirmed by HPLC. Key considerations include:

-

Stoichiometry : A 1.1:1 molar ratio of HCl to free base prevents excess acid contamination.

-

Crystallization Kinetics : Slow cooling (0.5°C/min) promotes uniform crystal growth.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Catalyst Cost | Reaction Time |

|---|---|---|---|---|

| Reductive Amination | 92–96% | >99% | High (Pd/C) | 2–6 hours |

| Diazotization | 64–75% | 98.5% | Moderate (Cu₂O) | 8–12 hours |

| Suzuki Coupling | 78% | 97% | High (Pd) | 24 hours |

Scalability and Industrial Considerations

Industrial-scale production favors reductive amination due to shorter reaction times and higher yields. However, the exothermic nature of hydrogenation necessitates robust temperature control systems. Continuous flow reactors have been proposed to mitigate safety risks while maintaining throughput.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.65–7.58 (m, 4H, benzyl-H), 5.32 (s, 2H, NH₂), 4.89 (s, 2H, CH₂), 3.82 (s, 1H, NH⁺).

-

FT-IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (C-F), 750 cm⁻¹ (C-Cl).

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Reduced amines or hydrocarbons.

Substitution: Azides or nitriles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly in the following areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine can inhibit tumor growth in various cancer cell lines. A notable study highlighted its efficacy against breast cancer cells, where it induced apoptosis and inhibited cell proliferation .

Antimicrobial Properties

The compound's structural attributes suggest potential antimicrobial activity. In vitro tests have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agrochemicals

The trifluoromethyl group in the compound enhances its lipophilicity, which is beneficial for agrochemical applications. It has been explored as a potential herbicide and pesticide due to its ability to disrupt biological pathways in target organisms while minimizing toxicity to non-target species.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of pyrazole derivatives on common weeds. Results indicated that compounds with similar structures effectively reduced weed biomass by over 50% compared to untreated controls .

Materials Science

In materials science, 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride has been investigated for use in developing advanced materials such as polymers and coatings.

Polymer Composites

Research has shown that incorporating this pyrazole derivative into polymer matrices can enhance thermal stability and mechanical properties. A comparative analysis revealed that composites containing the compound exhibited superior tensile strength and heat resistance compared to standard polymers .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 12.5 | |

| Antimicrobial | E. coli | 15 | |

| Herbicidal | Common weeds | 25 |

Mecanismo De Acción

The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological targets by increasing its lipophilicity and metabolic stability. This allows the compound to effectively bind to enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Trifluoromethyl vs.

- Benzyl vs. Alkyl Groups : The benzyl moiety (vs. methyl in ) introduces aromaticity, which may enhance π-π stacking interactions in biological targets.

Physicochemical and Pharmacological Implications

Solubility and Stability

- Trifluoromethylbenzyl Group : The -CF₃ group reduces aqueous solubility compared to -Cl or -F analogs but improves metabolic stability due to its electron-withdrawing nature .

- Hydrochloride Salt : Enhances crystallinity and solubility in polar solvents, a common feature in pyrazol-4-amine derivatives .

Research and Development Potential

- Pharmaceuticals : The -CF₃ group’s metabolic stability aligns with trends in CNS drug design, where trifluoromethylated compounds show improved blood-brain barrier penetration .

- Agrochemicals : Fluorinated pyrazoles are leveraged for pest control; the target compound’s trifluoromethyl group could enhance pesticidal activity .

- Material Science : Pyrazole derivatives are explored as ligands in catalysis; the benzyl group’s rigidity may aid in metal coordination .

Actividad Biológica

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-amine hydrochloride, with the CAS number 1002033-51-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

- Molecular Formula : C₁₁H₁₁ClF₃N₃

- Molecular Weight : 241.21 g/mol

- CAS Number : 1002033-51-3

Antiproliferative Activity

Recent studies have demonstrated that 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine exhibits significant antiproliferative activity against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTT assay, which measures cell viability.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 5.0 | Induction of apoptosis and cell cycle arrest |

| MCF-7 | 6.5 | Inhibition of proliferating cell nuclear antigen |

| HeLa | 8.0 | Activation of caspase pathways |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound showed varying potency across different cell lines, suggesting a selective mechanism of action.

The biological activity of 1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-amine is primarily attributed to its ability to induce apoptosis in cancer cells. Research indicates that the compound activates caspase pathways, leading to programmed cell death. Additionally, it has been shown to downregulate proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair.

Apoptotic Pathway Activation

The activation of apoptotic pathways was confirmed through the analysis of:

- Caspase Activation : Increased levels of cleaved caspase-3 and caspase-9 were observed in treated cells.

- Cell Cycle Arrest : Flow cytometry demonstrated a significant increase in the G0/G1 phase population, indicating a halt in the cell cycle progression.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the benzyl position appears to enhance the biological activity of the pyrazole derivative. A comparative analysis with other pyrazole derivatives revealed that modifications at this position significantly influence antiproliferative potency.

Table 2: Structure-Activity Relationships

| Compound Structure | IC₅₀ (µM) | Observations |

|---|---|---|

| 1-(3-(Trifluoromethyl)benzyl) | 5.0 | High antiproliferative activity |

| 1-(3-(Chlorobenzyl) | 12.0 | Reduced activity compared to trifluoromethyl |

| Unsubstituted Pyrazole | >20 | Minimal activity |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on HCT-116 Cells : Treatment with 10 µM concentration resulted in a significant reduction in viable cells after 48 hours, with flow cytometry indicating apoptosis.

- MCF-7 Breast Cancer Model : In vivo studies showed that administration led to tumor size reduction by approximately 40% compared to controls.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole ring and the presence of the trifluoromethyl group. For example, the NH₂ proton in pyrazol-4-amine typically appears as a broad singlet at δ ~5.5 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₁F₃N₃Cl requires m/z ~278.06) and detects impurities.

- IR Spectroscopy : Stretching frequencies for C-F bonds (~1100–1250 cm⁻¹) and NH₂ groups (~3300–3500 cm⁻¹) confirm functional groups .

How does the hydrochloride salt form affect solubility and formulation for in vitro assays?

Basic

The hydrochloride salt enhances water solubility via protonation of the pyrazole amine, facilitating dissolution in polar solvents (e.g., DMSO or PBS buffer). However, hygroscopicity can complicate storage; lyophilization or desiccant use is recommended. Solubility profiling in solvents like ethanol, acetonitrile, and chloroform is critical for assay compatibility .

What strategies optimize reaction conditions for scaling up synthesis?

Q. Advanced

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, stoichiometry, catalyst loading). For example, a Central Composite Design (CCD) can model interactions between POCl₃ concentration and reaction time to maximize cyclization efficiency .

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions in exothermic steps (e.g., Boc protection or deprotection) .

How can researchers address low yields during the final purification step?

Advanced

Low yields often stem from byproducts like unreacted intermediates or hydrolyzed species. Solutions include:

- Chromatographic Optimization : Use reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to separate charged impurities.

- Recrystallization : Solvent pairs like ethanol/water or ethyl acetate/hexane improve crystal purity.

- Alternative Protecting Groups : Replace Boc with Fmoc for acid-sensitive intermediates to reduce degradation .

What is the role of the trifluoromethyl group in modulating biological activity?

Advanced

The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., Hammett σ constants) predict electron-withdrawing effects that stabilize the pyrazole ring. Comparative SAR using methyl or chloro analogs can validate its contribution to target binding .

How should stability studies be designed to assess degradation under varying pH and temperature?

Q. Advanced

- Forced Degradation : Expose the compound to 0.1M HCl/NaOH (25–60°C) and monitor via UPLC-MS. Hydrolysis of the amine group is a common degradation pathway.

- Solid-State Stability : Store samples at 40°C/75% RH for 4 weeks and analyze polymorphic changes via PXRD .

What computational tools predict reactivity and regioselectivity in pyrazole functionalization?

Q. Advanced

- DFT Calculations : Gaussian or ORCA software models transition states for electrophilic substitution (e.g., bromination at C3 vs. C5).

- Molecular Docking : AutoDock Vina assesses binding affinity to targets like kinase enzymes, guiding substituent prioritization .

What in vitro assays are suitable for preliminary pharmacological screening?

Q. Advanced

- CYP450 Inhibition : Use human liver microsomes to assess metabolic interference.

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects.

- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

How should conflicting data on substituent effects be resolved?

Advanced

Contradictions (e.g., CF₃ improving/worsening activity) often arise from assay variability or scaffold-specific interactions. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.